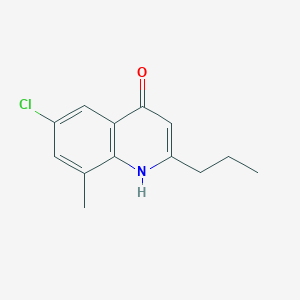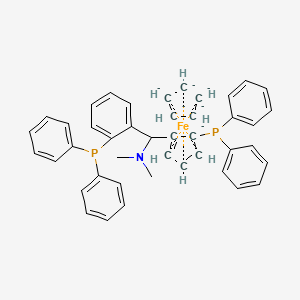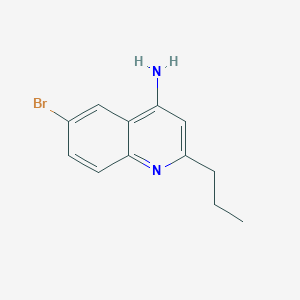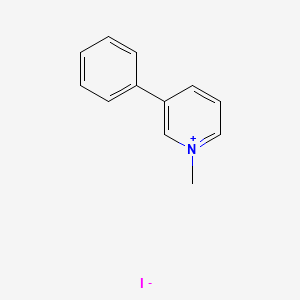
1-Methyl-3-phenylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenylpyridinium iodide is a chemical compound with the molecular formula C12H12IN. It is a pyridinium salt, characterized by the presence of a methyl group at the nitrogen atom and a phenyl group at the third position of the pyridine ring. This compound is known for its unique properties and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-phenylpyridinium iodide typically involves the reaction of 3-phenylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions for 24 hours . The product is then purified through recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-Methyl-3-phenylpyridinium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced using appropriate reducing agents to yield different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenylpyridinium iodide involves its interaction with molecular targets and pathways within cells. It is known to interfere with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death . This mechanism is particularly relevant in the context of its neurotoxic effects, which have been studied extensively in relation to Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenylpyridinium iodide can be compared with other similar compounds, such as:
1-Ethyl-3-methylpyridinium iodide: Similar in structure but with an ethyl group instead of a methyl group.
1-Methyl-4-phenylpyridinium iodide: Differing by the position of the phenyl group on the pyridine ring
These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in various research contexts.
Eigenschaften
CAS-Nummer |
60684-91-5 |
|---|---|
Molekularformel |
C12H12IN |
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
1-methyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12N.HI/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ADDNGPBYPGPFDX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


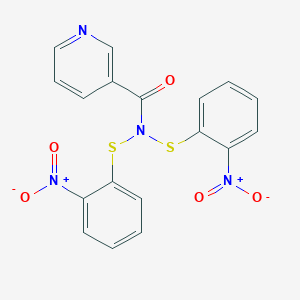
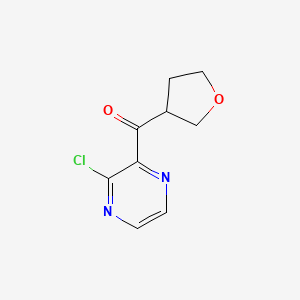
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
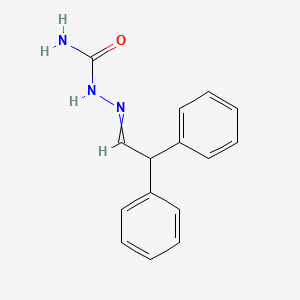
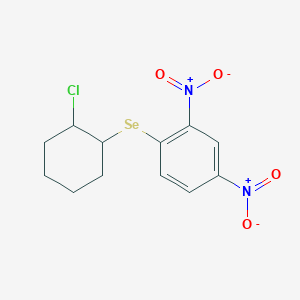
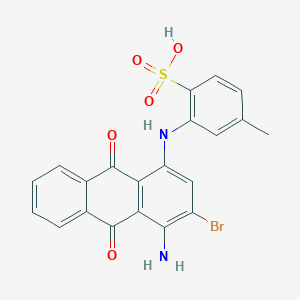
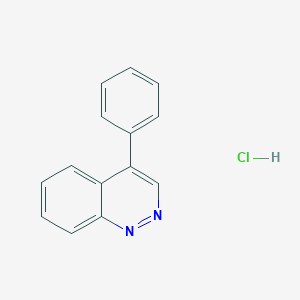
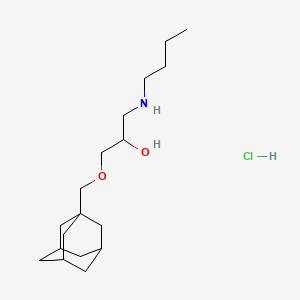
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
